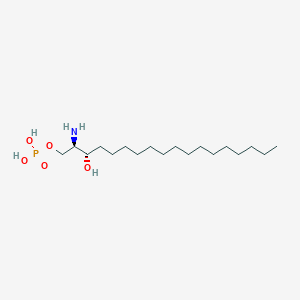
D-erythro-Dihydrosphingosine-1-phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Dihydrosphingosine 1-phosphate typically involves the phosphorylation of sphingosine. Sphingosine can be obtained through the hydrolysis of sphingomyelin or ceramide. The phosphorylation reaction is catalyzed by sphingosine kinases (SphKs), specifically SphK1 and SphK2, which convert sphingosine to sphingosine 1-phosphate .
Industrial Production Methods
Industrial production of (2S,3R)-Dihydrosphingosine 1-phosphate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the extraction of sphingosine from natural sources, followed by its phosphorylation using sphingosine kinases. The product is then purified through various chromatographic techniques to achieve the desired quality .
化学反应分析
Types of Reactions
(2S,3R)-Dihydrosphingosine 1-phosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sphingosine 1-phosphate analogs.
Reduction: Reduction reactions can convert it back to sphingosine.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include sphingosine 1-phosphate analogs, reduced sphingosine, and various substituted derivatives that have different biological activities and applications .
科学研究应用
(2S,3R)-Dihydrosphingosine 1-phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sphingolipid metabolism and signaling pathways.
Biology: It plays a crucial role in cell signaling, influencing processes like cell growth, survival, and migration.
Medicine: It is involved in the regulation of immune responses and has potential therapeutic applications in treating autoimmune diseases, cancer, and cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals and as a research tool in various biochemical assays
作用机制
The mechanism of action of (2S,3R)-Dihydrosphingosine 1-phosphate involves its interaction with specific receptors known as sphingosine 1-phosphate receptors (S1PRs). These receptors are G-protein-coupled receptors that mediate various cellular responses upon activation. The binding of (2S,3R)-Dihydrosphingosine 1-phosphate to S1PRs triggers signaling pathways that regulate cell proliferation, migration, and survival. Key molecular targets include S1PR1, S1PR2, and S1PR3, which are involved in immune cell trafficking, vascular development, and endothelial cell function .
相似化合物的比较
Similar Compounds
Sphinganine: A sphingoid base similar to sphingosine but lacks the double bond in the sphingosine backbone.
Uniqueness
(2S,3R)-Dihydrosphingosine 1-phosphate is unique due to its specific interaction with S1PRs and its role in diverse cellular processes. Unlike ceramide, which is primarily involved in apoptosis, (2S,3R)-Dihydrosphingosine 1-phosphate promotes cell survival and proliferation. Its ability to modulate immune responses and vascular development distinguishes it from other sphingolipids .
属性
分子式 |
C18H40NO5P |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
[(2R,3S)-2-amino-3-hydroxyoctadecyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m1/s1 |
InChI 键 |
YHEDRJPUIRMZMP-MSOLQXFVSA-N |
手性 SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@@H](COP(=O)(O)O)N)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


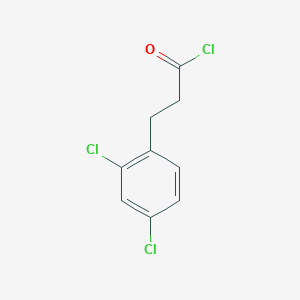
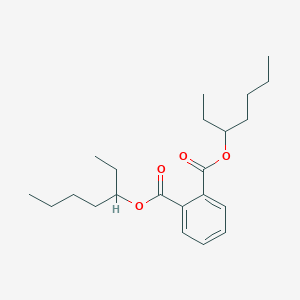
![5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13842614.png)
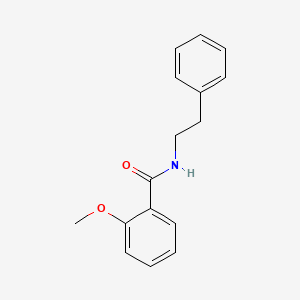

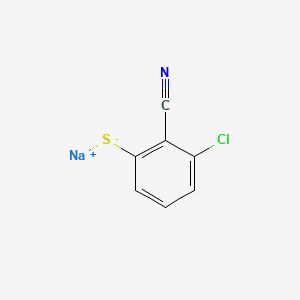
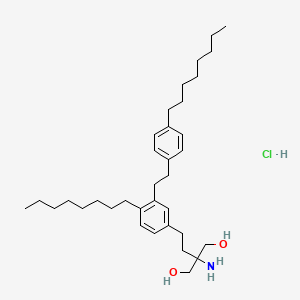
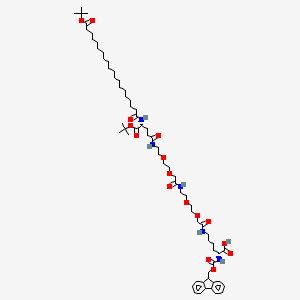

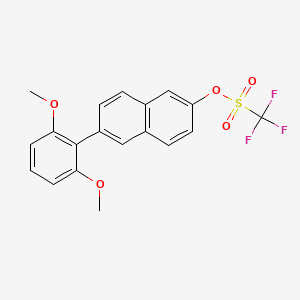
![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)
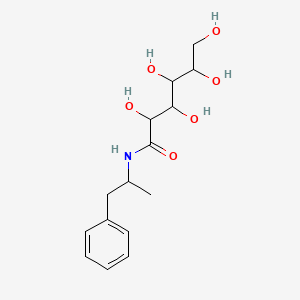
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
